1,3-dimethyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
説明
BenchChem offers high-quality 1,3-dimethyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1,3-dimethyl-2,4-dioxo-N-(pyridin-4-ylmethyl)pyrimidine-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-15-8-10(11(17)16(2)12(15)18)21(19,20)14-7-9-3-5-13-6-4-9/h3-6,8,14H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIOZRNXCGCVRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1,3-Dimethyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
- Molecular Formula : C22H20N4O4S
- Molecular Weight : 420.49 g/mol
- CAS Number : 1258010
The compound features a pyrimidine core with various functional groups that enhance its biological activity.
Antimicrobial Activity
Research indicates that compounds within the tetrahydropyrimidine class exhibit notable antimicrobial properties. A study evaluated the antimicrobial efficacy of similar derivatives against various bacterial strains. The minimal inhibitory concentration (MIC) was determined for several compounds:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 1 | E. coli | 0.20 |
| 2 | S. aureus | 0.25 |
| 3 | B. subtilis | 0.30 |
| 4 | C. albicans | 0.15 |
The results showed that the compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, it exhibited cytotoxic effects on several tumor cell lines, including HeLa and K562 cells. The following table summarizes the findings:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| K562 | 15 |
| MDA-MB-231 | 12 |
In vitro studies demonstrated that the compound induced apoptosis in cancer cells and inhibited cell proliferation . The mechanism of action appears to involve the disruption of the cell cycle and induction of oxidative stress .
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Antimicrobial Mechanism : The sulfonamide group is believed to inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis.
- Anticancer Mechanism : It may induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cell survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring have been shown to significantly affect both antimicrobial and anticancer activities:
- Substitution at position 5 with different functional groups enhances antibacterial potency.
- Alkyl groups at positions 1 and 3 improve lipophilicity and cellular uptake.
Case Study 1: Antimicrobial Efficacy
In a comparative study, various tetrahydropyrimidine derivatives were synthesized and screened for their antimicrobial activity against standard strains. The results indicated that derivatives with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups.
Case Study 2: Anticancer Potential
A series of experiments were conducted on HeLa cells treated with varying concentrations of the compound. Flow cytometry analysis revealed a significant increase in early apoptotic cells at higher concentrations, confirming its potential as an anticancer agent.
科学的研究の応用
Chemical Profile
- Molecular Formula : C12H14N4O4S
- Molecular Weight : 310.33 g/mol
- CAS Number : 874806-81-2
- Purity : Typically around 95%
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A comparative study evaluated its efficacy against various bacterial strains:
| Bacterial Strain | Minimal Inhibitory Concentration (MIC) [mg/mL] |
|---|---|
| E. coli | 0.20 |
| S. aureus | 0.25 |
| B. subtilis | 0.30 |
| C. albicans | 0.15 |
The results indicate significant antibacterial activity against both Gram-positive and Gram-negative bacteria, attributed to the compound's ability to inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis .
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies that highlight its cytotoxic effects on tumor cell lines such as HeLa and K562:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| K562 | 15 |
| MDA-MB-231 | 12 |
In vitro studies have shown that the compound induces apoptosis in cancer cells and inhibits cell proliferation by disrupting the cell cycle and inducing oxidative stress . The mechanism of action involves interactions with specific biological targets that enhance its efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring significantly affect both antimicrobial and anticancer activities:
- Position 5 Substitution : Enhances antibacterial potency.
- Alkyl Groups at Positions 1 and 3 : Improve lipophilicity and cellular uptake.
Case Study 1: Antimicrobial Efficacy
In a study comparing various tetrahydropyrimidine derivatives, those with electron-withdrawing groups exhibited enhanced antimicrobial activity compared to derivatives with electron-donating groups. This indicates that structural modifications can lead to improved efficacy against microbial pathogens.
Case Study 2: Anticancer Potential
Experiments conducted on HeLa cells treated with varying concentrations of the compound revealed a significant increase in early apoptotic cells at higher concentrations. Flow cytometry analysis confirmed its potential as an anticancer agent by demonstrating its ability to induce apoptosis effectively.
準備方法
Formation of the Tetrahydropyrimidine Core
The tetrahydropyrimidine backbone is synthesized via cyclocondensation reactions. A widely adopted method involves reacting β-dicarbonyl compounds (e.g., acetylacetone) with urea or thiourea under acidic or basic conditions. For instance, heating acetylacetone (2.0 mmol) with urea (3.0 mmol) in ethanol under reflux for 6–8 hours yields 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine. The reaction proceeds through enol formation, followed by nucleophilic attack and cyclization, as shown below:
$$
\text{Acetylacetone} + \text{Urea} \xrightarrow[\text{Reflux}]{\text{Ethanol}} \text{Tetrahydropyrimidine Core} + \text{H}_2\text{O}
$$
Key spectral data for the intermediate include a singlet at δ 2.05–2.09 ppm (CH₃) and a doublet at δ 5.31–5.44 ppm (CH) in ¹H NMR.
Introduction of the Sulfonamide Group
Sulfonylation is achieved by reacting the tetrahydropyrimidine intermediate with chlorosulfonic acid (ClSO₃H) or a sulfonyl chloride derivative. In a representative procedure, the core (2.0 mmol) is treated with ClSO₃H (2.2 mmol) in dichloromethane at 0–5°C for 2 hours, followed by gradual warming to room temperature. The sulfonyl chloride intermediate is then isolated and subjected to amination.
Alternative methods utilize sulfanilamide as a starting material. For example, sulfanilamide reacts with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (Dioxinone) in acetonitrile under trifluoroacetic acid (TFA) catalysis to form a sulfonamide-bearing intermediate.
Final Amination Step
The sulfonyl chloride intermediate undergoes nucleophilic substitution with pyridin-4-ylmethylamine. In a typical protocol, the sulfonyl chloride (1.0 mmol) is reacted with pyridin-4-ylmethylamine (1.2 mmol) in tetrahydrofuran (THF) at room temperature for 12 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final compound.
Optimization of Reaction Conditions
Catalysts and Solvents
- Acid Catalysts : Trifluoroacetic acid (TFA) enhances cyclocondensation efficiency, achieving yields up to 55%.
- Lewis Acids : Indium(III) chloride (InCl₃, 20 mol%) in 50% ethanol under ultrasound irradiation reduces reaction time to 20 minutes with yields exceeding 90%.
- Solvents : Acetonitrile and ethanol are preferred for their ability to solubilize intermediates while minimizing side reactions.
Table 1. Comparative Analysis of Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TFA | Acetonitrile | 80 | 8 | 55 |
| InCl₃ | 50% EtOH | 40 | 0.33 | 95 |
| None | THF | 25 | 12 | 70 |
Temperature and Time
Elevated temperatures (80°C) accelerate cyclocondensation but risk decomposition, whereas ultrasound-assisted methods at 40°C achieve near-quantitative yields within minutes. For the amination step, ambient conditions suffice to prevent sulfonamide degradation.
Industrial-Scale Production Considerations
While bench-scale syntheses prioritize yield and purity, industrial applications require cost-effective and scalable processes. Continuous flow reactors enable precise control over exothermic sulfonylation steps, improving safety and reproducibility. Automated purification systems (e.g., simulated moving bed chromatography) reduce solvent waste and enhance throughput.
Analytical Characterization
The final product is validated using spectroscopic techniques:
- ¹H NMR : Aromatic protons from the pyridinylmethyl group appear as a multiplet at δ 7.21–7.23 ppm, while the sulfonamide NH resonates at δ 10.06 ppm.
- ¹³C NMR : The tetrahydropyrimidine carbonyl carbons are observed at δ 152.0–174.4 ppm, and the pyridinyl carbons at δ 110.4–153.0 ppm.
- Mass Spectrometry : ESI+ spectra show [M + Na]⁺ peaks at m/z 333.3 (calculated for C₁₂H₁₄N₄O₄S: 310.33 g/mol).
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound?
Methodological Answer: The synthesis requires precise control of temperature, solvent polarity, and reaction time. For pyrimidine-sulfonamide derivatives, a multi-step approach is typically employed:
- Step 1: Condensation of pyrimidine precursors (e.g., thiourea or urea derivatives) with sulfonating agents under anhydrous conditions.
- Step 2: Introduction of the pyridin-4-ylmethyl group via nucleophilic substitution, often using polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C .
- Critical Factors:
- Temperature: Excess heat may lead to decomposition of the sulfonamide group.
- Solvent: DMF enhances solubility but may require post-synthesis purification via column chromatography .
- Yield Optimization: Pilot reactions with varying equivalents of reactants (1:1.2 molar ratio of pyrimidine to sulfonamide precursor) can maximize yield (typically 60–75%) .
Q. How is structural integrity confirmed post-synthesis?
Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks at δ 2.8–3.2 ppm confirm methyl groups on the pyrimidine ring. The pyridin-4-ylmethyl group shows aromatic protons at δ 7.2–8.5 ppm .
- ¹³C NMR: Carbonyl groups (C=O) appear at ~170–175 ppm, while sulfonamide (S=O) resonates at ~110–115 ppm .
- Mass Spectrometry (MS): High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ ion matching theoretical molecular weight) .
- Purity Assessment: HPLC with a C18 column (acetonitrile/water gradient) ensures >95% purity .
Advanced Research Questions
Q. How can computational methods predict drug-like properties?
Methodological Answer: Computational tools evaluate physicochemical and pharmacokinetic properties:
- Software: Use Schrödinger’s QikProp or SwissADME for parameters like logP (lipophilicity), topological polar surface area (TPSA), and H-bond donors/acceptors .
- Key Metrics for This Compound:
- logP: Predicted ~1.8 (moderate lipophilicity suitable for oral bioavailability).
- TPSA: ~90 Ų (indicative of moderate membrane permeability).
- Docking Studies: AutoDock Vina or Glide can model interactions with biological targets (e.g., enzymes in inflammatory pathways) .
- Limitations: Computational predictions must be validated with in vitro assays (e.g., metabolic stability in liver microsomes) .
Q. What strategies resolve discrepancies in spectroscopic data?
Methodological Answer: Contradictions in NMR or MS data often arise from tautomerism or impurities:
- Tautomeric Analysis: Dynamic NMR at variable temperatures (25–60°C) can identify equilibrium between keto-enol forms .
- Impurity Profiling: LC-MS/MS detects byproducts (e.g., des-methyl analogs or sulfonic acid derivatives) .
- X-ray Crystallography: Resolves ambiguous stereochemistry; for example, confirming the tetrahydropyrimidine ring’s chair conformation .
Q. How do substituent modifications affect bioactivity?
Methodological Answer: Structure-activity relationship (SAR) studies involve systematic substitutions:
| Modification | Impact on Bioactivity | Reference |
|---|---|---|
| Pyridinylmethyl Group | Enhances target binding (e.g., kinase inhibition) due to π-π stacking . | |
| Sulfonamide (N–SO₂) | Improves solubility but may reduce metabolic stability . | |
| Methyl at C1/C3 | Increases steric hindrance, reducing off-target interactions . |
Q. What mechanistic insights explain contradictory biological data?
Methodological Answer: Discrepancies in bioactivity may stem from assay conditions or off-target effects:
Q. How is regioselectivity achieved in derivative synthesis?
Methodological Answer: Regioselective functionalization requires directing groups or catalysts:
- Example: Introducing a thioxo group at C2 (vs. C4) using thiourea as a sulfur source under acidic conditions (pTSA catalyst) .
- Catalytic Control: Pd-mediated cross-coupling ensures selective substitution on the pyridine ring .
Q. What in vitro models validate therapeutic potential?
Methodological Answer: Prioritize disease-relevant models:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
